molecular formula C14H15ClN2O B2700850 N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide CAS No. 1226426-86-3

N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide

Cat. No.: B2700850
CAS No.: 1226426-86-3
M. Wt: 262.74
InChI Key: VCJKZFZZNQJMQS-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This benzamide derivative features a pyrrole moiety linked via a propyl chain, a structural motif often explored in the development of novel bioactive molecules. While the specific biological profile of this compound is not fully characterized, related compounds with similar architectures are frequently investigated for their potential as protein kinase inhibitors or as receptor antagonists, such as bradykinin B1 receptor antagonists . Its molecular structure makes it a valuable intermediate or scaffold for designing and synthesizing new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound strictly within laboratory settings to explore its physicochemical properties and potential mechanisms of action. This product is intended for research purposes as a chemical reference standard or building block in organic synthesis. Handling should adhere to safe laboratory practices, and appropriate personal protective equipment should be worn. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJKZFZZNQJMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The pyrrole ring is then alkylated using a suitable propyl halide under basic conditions to form N-(3-(1H-pyrrol-1-yl)propyl)amine.

    Formation of the Benzamide Moiety: The final step involves the reaction of N-(3-(1H-pyrrol-1-yl)propyl)amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The pyrrole ring in this compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form pyrrole N-oxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the benzamide moiety.

    Substitution: The chlorobenzamide part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products:

    Oxidation: Pyrrole N-oxides.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or modulate receptors in the central nervous system.

    Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Research Findings and Implications

  • Physical Properties: Substituents on the benzamide ring critically influence melting points and solubility. The target compound’s lack of polar groups (e.g., nitro, cyano) may enhance membrane permeability in biological systems .
  • Reactivity : The pyrrole side chain could enable unique metal-binding modes, though further studies are needed to compare its catalytic utility with hydroxyl-directed analogues .
  • Applications : The target compound’s balance of lipophilicity (from chloro) and aromaticity (from pyrrole) positions it as a candidate for antimicrobial or kinase inhibitor development, leveraging structural motifs seen in FDA-approved drugs .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by relevant tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrole ring attached to a propyl chain and a chlorobenzamide moiety. This unique structure allows for various interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of the benzamide class, including this compound, exhibit potent anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Case Study : A study on similar compounds demonstrated that certain benzamide derivatives showed IC50 values in the nanomolar range against cancer cell lines, indicating strong cytotoxic effects compared to standard treatments like veliparib and olaparib .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit pathways associated with inflammatory responses, potentially benefiting conditions like arthritis or other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammatory responses, such as poly(ADP-ribose) polymerase (PARP).
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 3-(1H-pyrrol-1-yl)propylamine. This synthetic route is crucial for obtaining the compound in sufficient yields for biological testing.

Research Applications :

  • Medicinal Chemistry : As a scaffold for developing new pharmaceuticals.
  • Biological Studies : To investigate interactions with various biological targets.
  • Materials Science : To enhance properties in polymers or other materials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide, and what key reaction steps require optimization?

  • Methodological Answer : The synthesis typically involves sequential amide bond formation and functional group coupling. For example, a three-step approach may include:

Amide formation : Reacting 2-chlorobenzoic acid with 3-aminopropylpyrrole using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Protection/deprotection : Boc-protection of intermediates to prevent side reactions, as seen in analogous syntheses using Boc₂O with DMAP catalysis .

Purification : Reverse-phase HPLC or column chromatography to isolate the final product, critical due to polar by-products .

  • Key Optimization : Reaction temperature and catalyst selection (e.g., Pd₂(dba)₃/XPhos for coupling) significantly impact yields. For instance, Pd-catalyzed steps in related compounds achieved 70–88% yields under optimized conditions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrole ring protons (δ 6.2–6.8 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Chromatography : HPLC with UV/Vis detection (λ ~250–280 nm) to assess purity (>95%) .

Q. How does the pyrrole moiety influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : The electron-rich pyrrole ring enhances susceptibility to electrophilic aromatic substitution (e.g., halogenation). However, steric hindrance from the propyl linker may direct reactivity to the benzamide moiety. Controlled experiments with electrophiles (e.g., HNO₃/H₂SO₄) and monitoring via TLC/NMR are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .
  • By-Product Analysis : Employ LC-MS/MS to detect trace impurities (e.g., dehalogenated or oxidized derivatives) .
  • Solvent Effects : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts on shifts .

Q. What strategies improve low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (XPhos vs. SPhos) to enhance cross-coupling efficiency .
  • Temperature Control : Gradual heating (80–100°C) under microwave irradiation reduces decomposition .
  • Additives : Use Cs₂CO₃ as a base to stabilize intermediates, increasing yields from 29% to >70% in analogous syntheses .

Q. How can computational tools predict the biological activity or pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on structural analogs .
  • ADMET Prediction : Software like SwissADME to estimate logP, solubility, and metabolic stability, guided by substituent effects (e.g., chloro vs. methyl groups) .

Data Contradiction and Optimization Table

Parameter Low-Yield Conditions High-Yield Conditions Reference
Coupling CatalystPd(OAc)₂Pd₂(dba)₃/XPhos
Reaction Time12 hours (conventional)6 hours (microwave-assisted)
BaseK₂CO₃Cs₂CO₃
Purification MethodSilica columnReverse-phase HPLC

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